Isopropyl hydrogen sulphate

Beschreibung

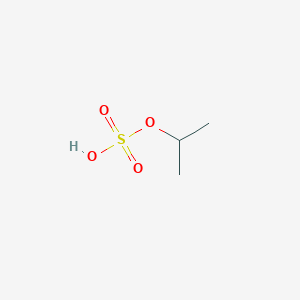

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNFTPCOZIGNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219202 | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-90-5 | |

| Record name | 1-Methylethyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isopropyl Hydrogen Sulphate from Isopropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl hydrogen sulphate from isopropanol (B130326). It covers the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area. This compound is a significant intermediate in various chemical processes, including the production of isopropanol and its derivatives, and serves as a versatile reagent in organic synthesis.

Introduction

This compound, also known as propan-2-yl hydrogen sulfate (B86663), is an organosulfate compound with the chemical formula (CH₃)₂CHOSO₃H. Its synthesis is a fundamental reaction in organic chemistry, primarily involving the esterification of isopropanol with a strong sulfating agent. The "strong-acid" process for manufacturing isopropyl alcohol, for instance, relies on the formation of this compound as a key intermediate through the reaction of propylene (B89431) with sulfuric acid.[1][2] This guide will focus on the direct synthesis from isopropanol, a common laboratory and industrial procedure.

Chemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₄S | [3] |

| Molecular Weight | 140.16 g/mol | [1] |

| Melting Point | 245 °C | [4] |

| Density | 1.356 g/cm³ | [4] |

| pKa (Predicted) | -2.84 ± 0.15 | [4] |

Spectroscopic Data for Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton on the carbon atom bonded to the sulfate group (the methine proton) is expected to show a signal in the range of δ 4.5–5.0 ppm. The methyl protons of the isopropyl group typically produce a doublet around δ 1.2–1.4 ppm.[5]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: A key diagnostic absorption for this compound is the S=O stretch, which is expected in the range of 1250–1150 cm⁻¹.[5]

Synthesis of this compound from Isopropanol

The primary method for synthesizing this compound in a laboratory setting is the direct reaction of isopropanol with concentrated sulfuric acid. This reaction is an esterification process where the hydroxyl group of the alcohol attacks the sulfur atom of sulfuric acid.

3.1. Reaction Mechanism

The reaction proceeds through the protonation of the isopropanol's hydroxyl group by the strong acid, followed by the loss of a water molecule to form a secondary carbocation. The hydrogensulfate ion then acts as a nucleophile, attacking the carbocation to form this compound.

Caption: Reaction mechanism for the synthesis of this compound.

3.2. Experimental Protocol

This protocol is based on the direct sulfation of isopropanol.

Materials:

-

Isopropanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Chloride (brine) solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Cool the isopropanol in a round-bottom flask placed in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled isopropanol with continuous stirring. A molar ratio of alcohol to acid of 1:1.2 is recommended to minimize the formation of the di-ester by-product.[5] The temperature should be maintained between 5-10°C to prevent side reactions.[3]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period.

-

Carefully pour the reaction mixture into a separatory funnel containing cold saturated brine solution.

-

Wash the organic layer to remove unreacted isopropanol and excess acid.

-

Separate the layers and collect the organic phase containing the crude this compound.

-

Purify the product by vacuum distillation.[3]

3.3. Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

| Parameter | Condition | Result | Reference |

| Synthesis from Propylene | 25°C | 70% yield of monoisopropyl sulfate | [1] |

| Molar Ratio (Alcohol:Acid) | 1:1.2 | Minimizes di-ester formation | [5] |

| Reaction Temperature | 5-10°C | Avoids by-product formation | [3] |

Alternative Synthesis Route: Reaction with Chlorosulfonic Acid

An alternative method for the synthesis of this compound involves the reaction of isopropanol with chlorosulfonic acid. This reaction is typically rapid and exothermic, requiring careful temperature control to minimize the formation of byproducts.

Safety Considerations

-

Concentrated sulfuric acid and chlorosulfonic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction of isopropanol with sulfuric acid is exothermic and requires careful temperature control to prevent runaway reactions.

-

This compound is an irritating chemical, and contact with skin and eyes should be avoided.[3]

Conclusion

The synthesis of this compound from isopropanol is a well-established and important reaction in organic chemistry. By carefully controlling reaction conditions, particularly temperature and reactant ratios, a good yield of the desired product can be obtained. This guide provides the necessary theoretical background, experimental protocols, and quantitative data to assist researchers and professionals in the successful synthesis and application of this versatile chemical intermediate.

References

- 1. Buy this compound | 6914-90-5 [smolecule.com]

- 2. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfuric acid hydrogen isopropyl ester [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | High-Purity Reagent [benchchem.com]

Isopropyl Hydrogen Sulphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate, also known as propan-2-yl hydrogen sulfate, is an organosulfate compound with the chemical formula C₃H₈O₄S.[1][2] It is a significant intermediate in various industrial chemical processes, most notably in the "strong-acid" process for the production of isopropyl alcohol from propylene (B89431).[3][4] Its utility also extends to the synthesis of specialty chemicals, polymers, and pharmaceuticals, where it functions as a reactive intermediate, an acid catalyst, and a precursor in the production of detergents and cleaning agents.[2][5][6][7] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, chemical behavior, and analytical methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for the design of processes in which it is involved.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈O₄S | [1][2][5][6][8] |

| Molecular Weight | 140.16 g/mol | [1][2][6] |

| IUPAC Name | propan-2-yl hydrogen sulfate | [1][9] |

| CAS Number | 6914-90-5 | [1][2][9] |

| Appearance | Colorless, odorless liquid | [5] |

| Density | 1.1155 g/cm³ at 15 °C | [3] |

| Melting Point | 245 °C | [2][3] |

| pKa (predicted) | -2.84 | [2][3] |

| Solubility | Highly soluble in water and polar organic solvents. | [5] |

Synthesis of this compound

This compound is primarily synthesized through the reaction of propylene or isopropyl alcohol with concentrated sulfuric acid. The "strong-acid" process, which utilizes propylene, is a common industrial method.[4] For laboratory-scale synthesis, the reaction of isopropyl alcohol with sulfuric acid is often employed.

Synthesis from Isopropyl Alcohol and Sulfuric Acid: A Laboratory-Scale Protocol

This protocol describes a general procedure for the synthesis of this compound from isopropyl alcohol and concentrated sulfuric acid.

Materials:

-

Isopropyl alcohol

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Saturated brine solution

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place a round-bottom flask containing a magnetic stir bar in an ice bath to maintain a low temperature.

-

Add a measured amount of concentrated sulfuric acid to the flask and begin stirring.

-

Slowly add isopropyl alcohol to the stirred sulfuric acid dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 5-10°C to minimize the formation of byproducts.[3]

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period to ensure the reaction goes to completion.

-

Once the reaction is complete, the mixture is carefully transferred to a separatory funnel.

-

The mixture is then washed with a saturated brine solution to remove any unreacted isopropyl alcohol and excess water.[3]

-

The organic layer containing the this compound is separated.

-

The final product can be purified by vacuum distillation.[3]

Logical Flow of Synthesis:

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Buy this compound | 6914-90-5 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. docs.rs-online.com [docs.rs-online.com]

- 7. Physical properties of short chain aqueous organosulfate aerosol - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00088E [pubs.rsc.org]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound [webbook.nist.gov]

"isopropyl hydrogen sulphate CAS number and synonyms"

An In-depth Technical Guide to Isopropyl Hydrogen Sulphate

This technical guide provides a comprehensive overview of this compound, a significant organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, physicochemical properties, synthesis protocols, analytical methods, and applications.

Chemical Identity and Properties

This compound, an organosulfate compound, serves primarily as a reactive intermediate in various chemical syntheses.[1][2] Its acidic nature and the presence of the sulfate (B86663) group make it a valuable reagent and catalyst.[2][3]

Identifiers and Synonyms

The compound is recognized by several names and registry numbers across different chemical databases.

| Identifier | Value |

| CAS Number | 6914-90-5[4][5][6][7][8] |

| IUPAC Name | propan-2-yl hydrogen sulfate[7][8][] |

| Molecular Formula | C₃H₈O₄S[4][5][6][7][] |

| InChI Key | IVNFTPCOZIGNAE-UHFFFAOYSA-N[4][6][] |

| Canonical SMILES | CC(C)OS(=O)(=O)O[3][6][7] |

| EINECS | 230-021-2[4][5][6] |

The following table lists the common synonyms used to refer to this compound.

| Synonyms |

| Isopropyl hydrogen sulfate[5][6][] |

| Propan-2-yl hydrogen sulfate[4][] |

| Sulfuric acid, mono(1-methylethyl) ester[2][4][6] |

| Isopropyl sulfuric acid[3][6][] |

| 1-Methylethyl hydrogen sulfate[2][3][8] |

| Monoisopropyl sulfate[2][6] |

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | ~140.16 g/mol [3][4][6][8] |

| Melting Point | 245 °C[5][6] |

| Density | 1.356 g/cm³[5] |

| pKa (Predicted) | -2.84 ± 0.15[5][6] |

| LogP | -0.609[4] |

| Appearance | Colorless to pale yellow liquid[2] |

| Solubility | Highly soluble in water and polar organic solvents[2][5] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the "strong-acid" process for manufacturing isopropyl alcohol.[1] The primary synthesis route involves the direct reaction of propylene (B89431) with sulfuric acid.[1][7]

Synthesis from Propylene (Direct Alkylation)

This industrial method involves the reaction of liquid propylene with concentrated sulfuric acid. The process forms a mixture of monoisopropyl and a smaller amount of diisopropyl sulphate, which can then be hydrolyzed to produce isopropyl alcohol.[1]

Experimental Protocol:

-

Reactant Preparation : Use concentrated sulfuric acid (87.5-95%).[1]

-

Reaction Conditions : Introduce liquid propylene into the sulfuric acid under controlled conditions. Maintain the reaction temperature at approximately 25°C and the pressure at 165 lbs. per sq. inch to optimize the formation of the monoester.[1] To prevent side reactions such as dehydration, the temperature should ideally be kept below 40°C.[1]

-

Product Formation : The reaction yields this compound as the primary intermediate.[1][7]

-

Hydrolysis (Optional) : The resulting sulfate esters are subsequently hydrolyzed with water to produce isopropyl alcohol and regenerate the sulfuric acid.[1]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. CAS 6914-90-5: 1-Methylethyl hydrogen sulfate | CymitQuimica [cymitquimica.com]

- 3. 6914-90-5 | this compound| Sulfuric acid hydrogen isopropyl ester;Isopropyl sulfuric acid;1-Methylethyl hydrogen sulfate|BioChemPartner [biochempartner.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 6914-90-5 [chemicalbook.com]

- 7. Buy this compound | 6914-90-5 [smolecule.com]

- 8. 1-Methylethyl hydrogen sulfate | C3H8O4S | CID 81327 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Isopropyl Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl hydrogen sulphate (IHS), a monoalkyl sulphate ester, is a reactive intermediate with significant applications in organic synthesis and industrial chemistry.[1] Its utility as an alkylating agent and its role in the "strong-acid" process for isopropanol (B130326) production underscore the importance of a thorough understanding of its molecular characteristics.[1][2] This technical guide provides a comprehensive overview of the molecular structure, bonding, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with key spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and related scientific disciplines.

Molecular Structure and Bonding

This compound, with the chemical formula C₃H₈O₄S, consists of an isopropyl group bonded to a hydrogen sulphate moiety through an oxygen atom.[2] The central sulphur atom is bonded to four oxygen atoms in a tetrahedral arrangement.

The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the sulphate group (-OSO₃H).[1] This inductive effect results in a partial positive charge on the adjacent isopropyl group, particularly on the methine carbon, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈O₄S | [2][3][4] |

| Molecular Weight | ~140.16 g/mol | [2] |

| CAS Number | 6914-90-5 | [1][2][5] |

| Appearance | Colorless, odorless liquid | [3] |

| Melting Point | 245 °C | [4] |

| Density | 1.1155 g/cm³ at 15°C | [1] |

| Predicted pKa | -2.84 | [1] |

| Solubility | Highly soluble in water and polar organic solvents | [3] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound. The expected spectroscopic data are summarized below.

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | δ 4.5–5.0 ppm (doublet, 1H, CH), δ 1.2–1.4 ppm (doublet, 6H, CH₃) | [1] |

| FT-IR (cm⁻¹) | 1250–1150 (strong, S=O stretch) | [1] |

| Mass Spectrometry (ESI) | [M-H]⁻ at m/z 139 | [1] |

| UV Detection Wavelength | 210 nm | [1] |

Synthesis of this compound

This compound is primarily synthesized through the electrophilic addition of sulphuric acid to propene or the esterification of isopropanol with sulphuric acid.

Synthesis from Propene and Sulphuric Acid

This industrial method, often referred to as the "strong-acid" process, involves the reaction of propene with concentrated sulphuric acid.[2] The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the hydrogen atom of the sulphuric acid adds to the carbon of the double bond with the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate. This is followed by the attack of the hydrogen sulphate anion to yield this compound.

Experimental Protocol: Synthesis from Isopropanol

This method is more suitable for laboratory-scale synthesis.

Materials:

-

Isopropanol

-

Concentrated sulphuric acid (98%)

-

Ice bath

-

Stirring apparatus

-

Dropping funnel

-

Reaction flask

Procedure:

-

Place a known volume of isopropanol in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add concentrated sulphuric acid dropwise from the dropping funnel to the isopropanol with continuous stirring. The reaction is exothermic, and the temperature should be carefully controlled to remain below 10°C to minimize side reactions such as dehydration to propene.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

The resulting product is a mixture containing this compound, unreacted starting materials, and potentially diisopropyl sulphate as a byproduct. Further purification steps, such as extraction and distillation, may be required depending on the desired purity.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[6]

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be a high percentage of water, with the acetonitrile concentration increasing over the course of the analysis.[6]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm[1]

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh a sample of the reaction mixture or product.

-

Dissolve the sample in the initial mobile phase composition (high water content).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, properties, synthesis, and analysis of this compound. The information presented, including tabulated data and experimental protocols, serves as a foundational resource for scientists and researchers. While a qualitative understanding of the molecule's electronic structure is established, further computational and experimental studies to determine precise bond lengths and angles would provide a more complete picture of its molecular geometry. The methodologies outlined for synthesis and analysis offer practical guidance for laboratory applications. A thorough understanding of this reactive intermediate is essential for its effective utilization in the development of novel chemical entities and processes.

References

In-Depth Technical Guide: Thermodynamic Data for Isopropyl Hydrogen Sulphate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of isopropyl hydrogen sulphate. Due to the limited availability of direct experimental data for certain thermodynamic properties of the product, this guide combines experimentally determined values with computationally estimated data to offer a more complete profile. Detailed methodologies for the cited experiments, where available, and generalized protocols are also provided.

Reaction Overview

This compound ((CH₃)₂CHOSO₃H) is an alkyl sulfate (B86663) ester typically formed through the electrophilic addition of sulfuric acid to propene. This reaction is of interest in various chemical synthesis processes.

Reaction:

C₃H₆ (g) + H₂SO₄ (l) ⇌ (CH₃)₂CHOSO₃H (l)

Thermodynamic Data

The thermodynamic properties of the formation of this compound are summarized below. The data includes experimentally determined enthalpy of reaction and thermodynamic properties of the reactants obtained from established databases, alongside estimated properties for this compound calculated using the Joback group contribution method.

Experimental Data

The sole experimentally determined thermodynamic value found in the literature for the formation of this compound is the enthalpy of reaction.

Table 1: Experimental Enthalpy of Reaction for this compound Formation

| Parameter | Value | Units | Phase | Reference |

| Enthalpy of Reaction (ΔrH°) | -38.0 ± 0.8 | kJ/mol | Liquid | Entelis, Korovina, et al., 1960[1] |

Thermodynamic Properties of Reactants

The following table presents the standard thermodynamic properties of the reactants, propene and sulfuric acid, which are essential for thermodynamic calculations.

Table 2: Standard Thermodynamic Properties of Reactants (at 298.15 K and 1 bar)

| Compound | Formula | Phase | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Source |

| Propene | C₃H₆ | Gas | 20.41 | 62.72 | 267.05 | NIST WebBook |

| Sulfuric Acid | H₂SO₄ | Liquid | -813.99 | -690.00 | 156.9 | NIST WebBook |

Estimated Thermodynamic Properties of this compound

Disclaimer: The Joback method is an estimation technique and the provided values may have a degree of inaccuracy. They should be used with an understanding of this limitation. The group contribution for the sulfate ester group (-OSO2O- as part of a larger structure) is not commonly tabulated and has been estimated based on contributions for similar sulfur-oxygen functional groups, which may increase the uncertainty of the results.

Table 3: Estimated Thermodynamic Properties of this compound (at 298.15 K)

| Parameter | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -831.58 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -665.28 | kJ/mol |

| Standard Molar Entropy (S°) | 358.93 | J/mol·K |

Experimental Protocols

Determination of Enthalpy of Reaction (Specific)

The experimental value for the enthalpy of reaction cited from Entelis, Korovina, et al. (1960) was determined for the absorption of propylene (B89431) into a sulfuric acid-water system.[1] Unfortunately, the full text of this publication, originally in Russian, is not widely accessible, preventing a detailed reproduction of the specific experimental protocol used. The method is cited as "Eqk," suggesting it was derived from equilibrium measurements at different temperatures.

Generalized Calorimetric Protocol for Gas-Liquid Reaction

A generalized experimental protocol for determining the enthalpy of a gas-liquid reaction, such as the formation of this compound, using a reaction calorimeter is outlined below.

Objective: To measure the heat evolved or absorbed during the reaction of propene gas with liquid sulfuric acid to determine the enthalpy of reaction (ΔrH°).

Apparatus:

-

Reaction Calorimeter: A well-insulated vessel equipped with a stirrer, temperature probe (e.g., a high-precision thermistor or platinum resistance thermometer), a gas inlet tube, and a system for calibrating the heat capacity of the calorimeter.

-

Gas Flow Control: A mass flow controller to accurately measure and control the flow rate of propene gas.

-

Thermostatting System: A circulating bath to maintain the initial temperature of the calorimeter and reactants.

-

Data Acquisition System: To record temperature and gas flow data over time.

Procedure:

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter containing a known mass of sulfuric acid is determined. This is typically done by electrical calibration, where a known amount of electrical energy is supplied by a heater immersed in the liquid, and the resulting temperature rise is measured.

-

-

Reaction Measurement:

-

A precise mass of concentrated sulfuric acid is placed in the reaction calorimeter.

-

The calorimeter is brought to the desired initial temperature (e.g., 298.15 K) using the thermostatting system.

-

Once the temperature is stable, the data acquisition system is started to record the baseline temperature.

-

Propene gas is introduced into the sulfuric acid through the gas inlet tube at a constant, known flow rate. The gas should be bubbled through the liquid to ensure good mixing and reaction.

-

The temperature of the reaction mixture is continuously recorded. The reaction is exothermic, so a temperature increase is expected.

-

The flow of propene is stopped after a sufficient amount has been added to produce a measurable temperature change, ensuring that propene is the limiting reactant.

-

The temperature is monitored until it reaches a maximum and then starts to cool.

-

-

Data Analysis:

-

The total heat evolved (q_total) during the reaction is calculated from the observed temperature change (ΔT), the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

-

Corrections for heat loss to the surroundings during the reaction are applied, often by extrapolating the cooling curve back to the time of mixing.

-

The number of moles of propene reacted is calculated from the flow rate and the duration of the gas addition.

-

The enthalpy of reaction (ΔrH°) is then calculated by dividing the total corrected heat evolved by the number of moles of the limiting reactant (propene).

-

Diagrams

Reaction Pathway for this compound Formation

The following diagram illustrates the formation of this compound from propene and sulfuric acid.

Caption: Formation of this compound.

Logical Relationship of Thermodynamic Data

This diagram shows the logical flow for determining the Gibbs free energy of reaction from enthalpy and entropy data.

Caption: Calculation of Gibbs Free Energy of Reaction.

References

An In-depth Technical Guide to the Solubility of Isopropyl Hydrogen Sulphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl hydrogen sulphate in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, detailed experimental protocols for solubility determination, and relevant chemical synthesis information.

General Solubility Profile

This compound is qualitatively described as a colorless, odorless liquid that is soluble in polar organic solvents.[1] Sources frequently mention its solubility in alcohols and ethers.[2] One source suggests it is highly soluble in water and polar organic solvents, while another indicates it is insoluble in water.[1][2] This discrepancy highlights the need for empirical determination of its solubility in aqueous and organic media for specific applications.

Data on Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Alcohols | Not Specified | Soluble[2] |

| Ethers | Not Specified | Soluble[2] |

| Polar Organic Solvents | Not Specified | Highly Soluble[1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of isopropanol (B130326) with sulfuric acid.[2] This process is a key step in the indirect hydration of propylene (B89431) to produce isopropyl alcohol.[3]

Materials:

-

Isopropanol

-

Concentrated sulfuric acid

-

Saturated brine solution

-

Ice bath

-

Reaction flask with a stirrer and dropping funnel

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Cool the concentrated sulfuric acid in a reaction flask placed in an ice bath.

-

Slowly add isopropanol to the cooled sulfuric acid with constant stirring, maintaining the temperature between 5-10°C to minimize the formation of by-products.[2]

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete reaction.

-

Wash the mixture with a saturated brine solution to remove moisture and any unreacted isopropanol.[2]

-

Separate the organic layer containing this compound using a separatory funnel.

-

Purify the product by vacuum distillation.[2]

Determination of Solubility in an Organic Solvent

The solubility of this compound in a given organic solvent can be determined using various established methods. The gravimetric method is a straightforward and common technique.

This method involves preparing a saturated solution of the solute in the solvent and then determining the mass of the solute in a known mass or volume of the solvent.[4][5]

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatic bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or magnetic stirrer until equilibrium is reached. This may take several hours.

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

-

Transfer the clear saturated solution to a pre-weighed evaporating dish or vial.

-

Record the mass of the dish/vial with the solution.

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely evaporated, weigh the dish/vial containing the solid residue.

-

The mass of the dissolved this compound is the final mass of the dish/vial minus the initial mass of the empty dish/vial.

-

The solubility can then be expressed in terms of g/100 mL or g/100 g of the solvent.

If this compound exhibits absorbance at a specific wavelength in the UV-Vis spectrum, a spectrophotometric method can be employed for solubility determination. This method is particularly useful for analyzing a large number of samples.[6][7]

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvent

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.

-

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its solubility determination.

Caption: Synthesis of this compound.

Caption: General Workflow for Solubility Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]

An In-depth Technical Guide to the Synthesis of Isopropyl Hydrogen Sulfate from Propylene and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of propylene (B89431) with sulfuric acid to yield isopropyl hydrogen sulfate (B86663) is a cornerstone of industrial organic synthesis, primarily serving as an intermediate in the production of isopropanol (B130326). This technical guide provides a comprehensive overview of this electrophilic addition reaction, detailing the underlying mechanism, industrial process parameters, and available quantitative data. Furthermore, this document outlines a laboratory-scale experimental protocol, summarizes key analytical and spectroscopic data for the characterization of isopropyl hydrogen sulfate, and presents visual diagrams to elucidate the reaction pathway and a representative experimental workflow.

Introduction

The acid-catalyzed hydration of alkenes is a fundamental reaction in organic chemistry, with the sulfation of propylene representing a mature and historically significant industrial process.[1] Isopropyl hydrogen sulfate, the primary product of this reaction, is a versatile intermediate that is readily hydrolyzed to isopropanol, a widely used solvent and chemical feedstock.[1][2] Understanding the intricacies of this reaction, from its mechanism to its practical execution, is crucial for chemists in research and development.

Reaction Mechanism

The formation of isopropyl hydrogen sulfate from propylene and sulfuric acid proceeds via an electrophilic addition mechanism. The reaction is regioselective, adhering to Markovnikov's rule.[3][4]

-

Electrophilic Attack: The π-bond of the propylene molecule acts as a nucleophile, attacking a proton from the sulfuric acid. This is the rate-determining step of the reaction.[4]

-

Formation of a Carbocation Intermediate: This protonation occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation on the internal carbon. The formation of the secondary carbocation is favored over the primary carbocation due to hyperconjugation and inductive effects, which stabilize the positive charge.[4]

-

Nucleophilic Trapping: The resulting carbocation is a potent electrophile and is rapidly attacked by the nucleophilic hydrogensulfate anion (HSO₄⁻) to form the final product, isopropyl hydrogen sulfate.[5]

Under certain conditions, a second molecule of propylene can react with the initially formed isopropyl hydrogen sulfate to produce diisopropyl sulfate.[2]

Signaling Pathway Diagram

Caption: Reaction mechanism for the formation of isopropyl hydrogen sulfate.

Quantitative Data

The reaction of propylene with sulfuric acid has been the subject of numerous studies, yielding valuable quantitative data.

Table 1: Thermodynamic and Yield Data

| Parameter | Value | Conditions | Reference |

| Enthalpy of Reaction (ΔrH°) | -38.0 ± 0.8 kJ/mol | Liquid phase | [6] |

| Yield of Monoisopropyl Sulfate | 70% | 25°C | [7] |

Table 2: Industrial Process Parameters ("Strong-Acid" Process)

| Parameter | Value | Reference |

| Sulfuric Acid Concentration | >80% wt | [1][2] |

| Temperature | 20–30°C | [1][2] |

| Pressure | ~165 lbs/sq. inch (~11.2 atm) | [2] |

Experimental Protocols

While the industrial production of isopropyl hydrogen sulfate is a continuous process, a batch-wise laboratory synthesis can be performed. The following protocol is a representative procedure based on the principles of the industrial "strong-acid" process.

Laboratory Synthesis of Isopropyl Hydrogen Sulfate

Materials:

-

Concentrated sulfuric acid (95-98%)

-

Propylene gas

-

Ice-water bath

-

Three-necked round-bottom flask

-

Gas dispersion tube (fritted glass)

-

Magnetic stirrer and stir bar

-

Dry ice/acetone condenser (or similar cold trap)

-

Standard glassware for work-up

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction medium, and a thermometer. The third neck should be fitted with a dry ice/acetone condenser to prevent the escape of volatile materials.

-

Cooling: Place the flask in an ice-water bath to maintain a low temperature.

-

Reaction Initiation: Carefully add a pre-determined volume of chilled, concentrated sulfuric acid to the flask and begin stirring.

-

Propylene Addition: Slowly bubble propylene gas through the stirred sulfuric acid via the gas dispersion tube. The reaction is exothermic, and the rate of propylene addition should be controlled to maintain the reaction temperature between 20-30°C.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of propylene gas. Continue the addition until the desired amount of propylene has been absorbed.

-

Work-up: Once the reaction is complete, the reaction mixture, which primarily contains isopropyl hydrogen sulfate and unreacted sulfuric acid, can be used directly for subsequent hydrolysis to isopropanol or carefully quenched with ice for analysis.

-

Purification (for analytical purposes): Due to its non-volatile and reactive nature, purification of isopropyl hydrogen sulfate is challenging. For characterization, the crude product is often analyzed directly or after careful neutralization and extraction.

Experimental Workflow Diagram

Caption: A representative workflow for the laboratory synthesis of isopropyl hydrogen sulfate.

Analytical and Spectroscopic Data

The characterization of isopropyl hydrogen sulfate is essential for confirming its synthesis and purity.

Table 3: Spectroscopic Data for Isopropyl Hydrogen Sulfate

| Technique | Feature | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | -CH (OSO₃H)- | ~78–82 | [2] |

| ¹³C NMR | -C H(OSO₃H)- | Not explicitly found, but expected in the 60-80 ppm range | |

| FT-IR | S=O stretch | 1250–1150 | [2] |

Note: The chemical shifts for the methyl protons in ¹H NMR and the methyl carbons in ¹³C NMR are expected to be in the typical aliphatic region, but specific values for isopropyl hydrogen sulfate were not found in the searched literature.

Conclusion

The reaction of propylene with sulfuric acid to form isopropyl hydrogen sulfate is a well-established and industrially vital process. This guide has provided a detailed examination of the reaction mechanism, summarized key quantitative data, and offered a procedural framework for its laboratory synthesis. The included diagrams and data tables serve as a valuable resource for researchers and professionals engaged in chemical synthesis and development. Further research into the detailed kinetics and the acquisition of high-resolution spectroscopic data would further enhance the understanding of this important chemical transformation.

References

- 1. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isopropyl Hydrogen Sulphate | High-Purity Reagent [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 6. This compound [webbook.nist.gov]

- 7. Buy this compound | 6914-90-5 [smolecule.com]

A Technical Guide to the Historical Production of Isopropyl Alcohol via Isopropyl Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical indirect hydration method for isopropyl alcohol (IPA) production, a cornerstone of early petrochemical synthesis. This process, centered on the formation and subsequent hydrolysis of isopropyl hydrogen sulphate, dominated industrial IPA manufacturing from the 1920s until the broader adoption of direct hydration methods.[1][2] This document details the underlying chemistry, compares the primary process variants, provides reconstructed experimental protocols, and presents key data for scientific and research purposes.

Historical and Chemical Overview

First synthesized in 1853, isopropyl alcohol's commercial production began in 1920 by the Standard Oil Company of New Jersey, marking one of the earliest examples of converting a refinery byproduct, propylene (B89431), into a valuable chemical.[2][3] The indirect hydration process, also known as the sulfuric acid process, was the exclusive method for worldwide IPA production until 1951.[1]

The core of this method is a two-step reaction sequence based on Markovnikov's rule:[2]

-

Esterification (Sulfation): Propylene (CH₃CH=CH₂) reacts with sulfuric acid (H₂SO₄) to form a mixture of this compound ((CH₃)₂CHOSO₃H) and diisopropyl sulphate ((CH₃)₂CHO)₂SO₂.[1][4]

-

Hydrolysis: These sulphate esters are then hydrolyzed with water or steam to yield isopropyl alcohol and regenerate the sulfuric acid.[2][3]

A significant byproduct of this process is diisopropyl ether (DIPE), which can be recycled back into the process for hydrolysis to maximize IPA yield.[2][5] Industrial applications of this method were primarily categorized into two distinct operational modes: the strong-acid process and the weak-acid process.[1][5]

Process Variants: Strong-Acid vs. Weak-Acid

The choice between the strong-acid and weak-acid processes involved trade-offs between reaction conditions, equipment corrosion, and propylene feed purity. The indirect process held an advantage in its ability to utilize dilute, refinery-grade propylene streams, unlike direct hydration methods which require a purer feed.[1][6]

Strong-Acid Process

This two-step process utilizes a high concentration of sulfuric acid and operates at lower temperatures. The absorption of propylene and the hydrolysis of the resulting sulphate esters are conducted in separate reactors.[1][3]

Weak-Acid Process

The weak-acid process is a single-stage operation conducted at higher temperatures and pressures with a lower concentration of sulfuric acid.[1][5] This approach integrates the sulfation and hydrolysis steps, typically within a single bubble reactor.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the strong-acid and weak-acid processes, compiled from various sources describing the historical industrial application of these methods.

Table 1: Comparison of Reaction Conditions

| Parameter | Strong-Acid Process | Weak-Acid Process |

| Sulfuric Acid Conc. | > 80% wt (typically 94%) | 60 - 80% wt (typically 70%) |

| Temperature | 20 - 30 °C | 60 - 65 °C |

| Pressure | 10 - 12 bar (1 - 1.2 MPa) | ~25 bar (2.5 MPa) |

| Process Type | Two-step (separate reactors) | Single-stage |

Table 2: Performance and Byproducts

| Parameter | Strong-Acid Process | Weak-Acid Process |

| IPA Selectivity | 92 - 94% | > 90% |

| Primary Byproduct | Diisopropyl Ether (DIPE) | Diisopropyl Ether (DIPE) |

| Other Byproducts | Acetone, Propanal, Polymeric Oils, Sulfur Oxides | Acetone, Propylene Oligomer Alcohols |

Reconstructed Experimental Protocols

The following protocols are detailed reconstructions of the laboratory or pilot-scale execution of the indirect hydration processes based on the operational parameters described in the technical literature.

Experiment 1: Isopropanol Synthesis via Strong-Acid Process

Objective: To synthesize isopropyl alcohol from propylene using a two-step strong-acid sulfation and hydrolysis method.

Methodology:

-

Step 1: Sulfation (Propylene Absorption)

-

A jacketed high-pressure reactor is charged with concentrated sulfuric acid (>80% wt).

-

The reactor is cooled to and maintained at 20-30°C.[1]

-

A stream of propylene gas is introduced into the reactor through a sparger at a pressure of 1-1.2 MPa.[5]

-

The gas is bubbled through the acid for a sufficient residence time to ensure absorption and formation of isopropyl and diisopropyl sulphates.

-

The resulting acid extract, containing the mixed sulphate esters, is then transferred to a separate hydrolysis vessel.

-

-

Step 2: Hydrolysis

-

The acid extract is diluted with water or steam to lower the sulfuric acid concentration to below 40%.[3]

-

The mixture is heated to facilitate the hydrolysis of the sulphate esters into isopropyl alcohol and sulfuric acid.

-

The crude isopropyl alcohol, along with byproducts like diisopropyl ether, is separated from the diluted sulfuric acid solution via steam stripping.[8]

-

The overhead vapor stream, containing IPA, DIPE, and water, is collected for purification.

-

The diluted sulfuric acid is collected from the bottom of the stripper for potential reconcentration and recycling.

-

Experiment 2: Isopropanol Synthesis via Weak-Acid Process

Objective: To synthesize isopropyl alcohol from propylene in a single-stage weak-acid process.

Methodology:

-

Combined Sulfation and Hydrolysis:

-

A single high-pressure bubble column reactor is charged with 60-80% wt sulfuric acid.[1]

-

The reactor is heated to 60-65°C and pressurized to approximately 2.5 MPa.[5]

-

Propylene and water are continuously fed into the bottom of the reactor.

-

The propylene gas bubbles through the hot acid, undergoing simultaneous sulfation and hydrolysis.

-

A vapor stream containing crude isopropyl alcohol, diisopropyl ether, unreacted propylene, and water is continuously removed from the top of the reactor.

-

The liquid level of the sulfuric acid catalyst is maintained within the reactor.

-

The overhead product stream is directed to a purification train.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical reactions and the general experimental workflow for the historical indirect hydration process.

References

- 1. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Production of Isopropanol - Chempedia - LookChem [lookchem.com]

- 4. Buy this compound | 6914-90-5 [smolecule.com]

- 5. chemcess.com [chemcess.com]

- 6. researchgate.net [researchgate.net]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. scribd.com [scribd.com]

Identifying Isopropyl Hydrogen Sulphate in Reaction Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for identifying and quantifying isopropyl hydrogen sulphate in reaction mixtures. This compound is a crucial intermediate in various chemical syntheses but can also be an impurity that requires careful monitoring, particularly in pharmaceutical production where it may be classified as a potentially genotoxic impurity. This guide details the analytical techniques, experimental protocols, and quantitative data necessary for its accurate assessment.

Introduction to this compound

This compound ((CH₃)₂CHOSO₃H) is an organosulfate that can be formed during synthesis processes involving isopropyl alcohol and a sulfating agent, such as sulfuric acid.[1] It is a key intermediate in the "strong-acid" process for manufacturing isopropyl alcohol from propylene.[1] Due to its potential classification as a genotoxic impurity, its detection and quantification at trace levels are critical in the pharmaceutical industry to ensure the safety and quality of active pharmaceutical ingredients (APIs).

Analytical Techniques for Identification and Quantification

A variety of analytical techniques can be employed for the identification and quantification of this compound in reaction mixtures. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely used technique for the separation and quantification of this compound.[1]

Key Considerations for HPLC Analysis:

-

Column Selection: C18 and specialized columns like Newcrom R1 are suitable for retaining the polar this compound.[2]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid. Formic acid is preferred for applications requiring mass spectrometric (MS) detection due to its volatility.[2]

-

Detection: UV detection at a low wavelength, typically around 210 nm, is commonly used. For higher sensitivity and selectivity, especially at trace levels, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Spectroscopic Techniques

Spectroscopic methods are invaluable for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. While experimental data can be scarce, predicted chemical shifts provide a useful reference.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. A key diagnostic absorption for this compound is the strong S=O stretching vibration, which is typically observed in the 1250–1150 cm⁻¹ region.[1]

Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques used to identify and quantify this compound.

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for accurate and reproducible HPLC results. The goal is to extract this compound from the reaction mixture and prepare a sample that is compatible with the HPLC system.

General Protocol:

-

Dilution: Dilute a known amount of the reaction mixture in a suitable solvent. The mobile phase is often a good choice for the diluent to ensure compatibility.

-

Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same diluent as the sample.

HPLC Method Protocol

The following is a typical RP-HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or MS (ESI, negative ion mode) |

| Injection Volume | 10 µL |

Spectroscopic Analysis Protocols

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the isolated this compound or a concentrated sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra and compare the observed chemical shifts with predicted values or reference spectra if available.

3.3.2. FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands, particularly the S=O stretch between 1250-1150 cm⁻¹.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Spectroscopic Data

| Analyte | Retention Time (min) | λmax (nm) | Key FTIR Absorption (cm⁻¹) |

| This compound | ~ 5 - 10 | 210 | 1250 - 1150 (S=O stretch) |

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| (CH₃)₂CH - | 4.0 - 4.5 (septet) |

| (CH₃ )₂CH- | 1.2 - 1.5 (doublet) |

| ¹³C NMR | |

| (CH₃)₂C H- | 70 - 75 |

| (C H₃)₂CH- | 20 - 25 |

Table 3: Method Performance Data (Estimated)

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 0.5 ppm |

| Limit of Quantification (LOQ) | 0.5 - 1.5 ppm |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

The following diagrams illustrate the formation pathway of this compound and a typical experimental workflow for its identification and quantification.

Caption: Formation of this compound from Propylene.

Caption: Experimental Workflow for this compound Analysis.

Conclusion

The accurate identification and quantification of this compound in reaction mixtures are essential for process control and ensuring the safety of pharmaceutical products. This guide has provided a comprehensive overview of the key analytical techniques, including detailed experimental protocols and expected quantitative data. By implementing these methods, researchers, scientists, and drug development professionals can effectively monitor and control the levels of this critical intermediate and potential impurity.

References

Methodological & Application

Application Notes and Protocols: Isopropyl Hydrogen Sulphate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate is a versatile and reactive organosulfate ester that serves as an effective alkylating agent for the introduction of the isopropyl group into a variety of organic molecules. Its utility stems from the sulphate moiety, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isopropyl ethers, N-isopropyl amines, and O-isopropylisourea derivatives, key intermediates in the development of fine chemicals and pharmaceuticals.

Reaction Mechanism

The primary mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile (Nu:), such as an alcohol, amine, or cyanamide, attacks the electrophilic carbon atom of the isopropyl group, leading to the displacement of the hydrogen sulphate anion as the leaving group.

Application Notes and Protocols: The Role of Isopropyl Hydrogen Sulphate in the Synthesis of Isopropyl Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isopropyl hydrogen sulphate is a key reactive intermediate in the acid-catalyzed synthesis of diisopropyl ether from isopropanol. While not typically isolated and used as a starting material, its formation is a critical step in the reaction mechanism. This document provides an overview of the synthesis, detailed experimental protocols, and relevant quantitative data.

The primary method for synthesizing diisopropyl ether in this context is the acid-catalyzed dehydration of isopropyl alcohol. In this reaction, sulfuric acid acts as a catalyst, protonating an alcohol molecule to facilitate either nucleophilic substitution by another alcohol molecule (leading to the ether) or elimination (leading to an alkene). The formation of this compound is an integral part of the pathway leading to diisopropyl ether.[1][2]

Reaction Mechanism and Logical Workflow

The synthesis of diisopropyl ether from isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, proceeds through a series of steps where this compound is a key intermediate. The overall process is a dehydration reaction, where two molecules of isopropyl alcohol combine to form one molecule of diisopropyl ether and one molecule of water.

A competing reaction is the elimination of water from a single molecule of isopropyl alcohol to form propene.[2][3] The reaction conditions, particularly temperature and catalyst concentration, play a crucial role in determining the ratio of ether to alkene products. Lower temperatures generally favor the formation of the ether.[2]

Logical Flow of Synthesis

The following diagram illustrates the logical workflow for the synthesis of diisopropyl ether, from the initial setup to the final product purification.

Caption: Logical workflow for diisopropyl ether synthesis.

Signaling Pathway: Reaction Mechanism

The diagram below outlines the chemical reaction mechanism for the acid-catalyzed formation of diisopropyl ether from isopropyl alcohol, highlighting the role of this compound as an intermediate.

References

Catalytic Applications of Isopropyl Hydrogen Sulphate in Organic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Isopropyl hydrogen sulphate [(CH₃)₂CHOSO₃H] is a strong acidic catalyst and a versatile reagent in organic synthesis.[1] Its potent proton-donating ability, with a pKa value of approximately 1-2, makes it highly effective in a variety of acid-catalyzed reactions.[1] This document provides detailed application notes and experimental protocols for key organic transformations facilitated by this compound, either used directly or formed in situ.

Overview of Catalytic Applications

This compound serves primarily as a catalyst in reactions requiring strong acid mediation. Its utility stems from its role as an excellent proton donor and its ability to act as a versatile alkylating agent, where the sulfate (B86663) moiety functions as a superior leaving group.[2] Key applications include:

-

Etherification: Catalyzing the intermolecular dehydration of alcohols to form symmetrical ethers.

-

Esterification: Facilitating the Fischer-Speier esterification of carboxylic acids with alcohols.

-

Isourea Synthesis: Acting as a crucial intermediate in the formation of O-alkylisourea derivatives, which are valuable in the synthesis of guanidinium (B1211019) compounds and other bioactive molecules.[2][3]

Application 1: Etherification of Alcohols

This compound is an effective catalyst for the synthesis of symmetrical ethers from primary and secondary alcohols. The strong acidic nature of the catalyst facilitates the protonation of the alcohol's hydroxyl group, activating it for nucleophilic attack by a second alcohol molecule.[1]

Quantitative Data

| Alcohol Type | Temperature (°C) | Typical Yield (%) | Reference |

| Primary Alcohols | 80 - 150 | 70 - 95 | [1] |

| Isopropanol (B130326) | 120 - 250 | Variable | [4] |

Reaction Mechanism: Acid-Catalyzed Etherification

The mechanism involves a sequential proton transfer pathway.[1] First, the alcohol is protonated by the acid catalyst to form an oxonium ion. A second molecule of alcohol then acts as a nucleophile, attacking the protonated alcohol and displacing a water molecule. Deprotonation of the resulting intermediate yields the ether and regenerates the catalyst.

Experimental Protocol: Synthesis of Di-isopropyl Ether

This protocol describes a representative procedure for the acid-catalyzed dehydration of isopropanol, where this compound is the key intermediate when using sulfuric acid.

Materials:

-

Isopropyl alcohol

-

Concentrated Sulfuric Acid (96-100%)

-

Solid catalyst (optional, e.g., acidic Montmorillonite clay)[4]

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: Charge a round-bottom flask with isopropyl alcohol. If using a solid catalyst, add it to the flask.[4]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the isopropyl alcohol while stirring and cooling in an ice bath to control the initial exothermic reaction.

-

Heating: Heat the mixture to reflux. The optimal temperature range is typically between 120°C and 250°C.[4] The reaction is often performed under pressure to maintain the reactants in the liquid phase.[4]

-

Reaction: Maintain reflux for several hours. The progress can be monitored by gas chromatography (GC) to observe the formation of di-isopropyl ether and the consumption of isopropanol.

-

Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. Wash the organic layer with water to remove unreacted isopropanol and the acid catalyst.

-

Purification: The crude di-isopropyl ether is then purified by distillation.

Application 2: Fischer Esterification of Carboxylic Acids

This compound can be used as the acid catalyst in the Fischer esterification of high molecular weight carboxylic acids with water-miscible alcohols like isopropanol. The process is particularly useful for producing oil-soluble esters.[5]

Quantitative Data

| Carboxylic Acid | Alcohol | Catalyst | Time (h) | Conversion/Yield | Reference |

| Oleic Acid | Isopropanol (99%) | Sulfuric Acid | 10 - 12 | >90% Esterified | [5] |

| Palm Fatty Acids | Isopropanol | Methanesulphonic Acid | ~0.5 (t½ = 8.4 min) | 80% Conversion | [6] |

Experimental Protocol: Esterification of Oleic Acid with Isopropanol

This protocol is adapted from a patented industrial process and demonstrates a staged approach to drive the equilibrium towards the ester product.[5]

Materials:

-

Oleic Acid

-

Isopropyl alcohol (99% by volume)

-

Concentrated Sulfuric Acid (96-100%)

-

Reaction vessel with reflux condenser and distillation setup

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Washing and drying apparatus

Procedure:

-

Initial Charge: Form a reaction mixture with a molar ratio of 3 moles of 99% isopropyl alcohol per mole of oleic acid. Add the sulfuric acid catalyst.

-

First Esterification Stage: Heat the mixture to a temperature between 180°F and 190°F (82°C - 88°C). Initially, reflux the vaporized alcohol.

-

Water Removal: After an initial period, begin to distill off approximately 1 mole of the alcohol, which will contain the water formed during esterification.

-

Alcohol Replenishment: Charge the reaction mixture with a fresh mole of 99% isopropyl alcohol to replace what was distilled off.

-

Subsequent Stages: Continue the esterification under reflux. Repeat the process of distilling off the water-containing alcohol and replacing it with fresh alcohol until at least 90% of the oleic acid is esterified. This process can take 10-12 hours.[5]

-

Neutralization: After the reaction is complete, distill off a portion of the excess alcohol. Neutralize the remaining acidic mixture.

-

Purification: Water wash the neutralized product to remove salts and any remaining alcohol. Dry the final isopropyl oleate (B1233923) ester product, for instance, by blowing with air under vacuum at temperatures up to 150°F (65°C).[5]

Application 3: Synthesis of O-Isopropyl-isourea Hydrogen Sulfate

This compound is a key intermediate formed in situ during the synthesis of O-isopropyl-isourea salts.[2] These isourea derivatives are important reagents for creating guanidinium compounds. The synthesis involves the reaction of cyanamide (B42294) and isopropyl alcohol in the presence of sulfuric acid.[2]

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Cyanamide:IPA) | Temperature (°C) | Time (h) | Reference |

| Cyanamide | Isopropyl Alcohol | Sulfuric Acid | 1:2 to 1:10 | 0 - 30 | 2 - 24 | [2] |

Experimental Protocol: Synthesis of O-Isopropyl-isourea Hydrogen Sulfate

This protocol is based on a patented method for producing O-isopropyl-isourea hydrogen sulfate.[2]

Materials:

-

Cyanamide

-

Isopropyl alcohol

-

Concentrated Sulfuric Acid (95% by weight or more)

-

Reaction vessel with cooling capabilities

Procedure:

-

Reaction Setup: In a suitable reaction vessel, place isopropyl alcohol. The molar ratio of isopropyl alcohol to cyanamide should be between 2:1 and 10:1, with a preferred range of 3:1 to 8:1.[2]

-

Reactant Addition: Cool the isopropyl alcohol. Slowly add cyanamide and concentrated sulfuric acid. The amount of sulfuric acid should be approximately 1.0 to 1.2 moles per mole of cyanamide.[2]

-

Temperature Control: Maintain the reaction temperature at 30°C or less, preferably between 5°C and 20°C, to prevent the formation of urea (B33335) byproducts.[2]

-

Reaction Time: Allow the reaction to proceed for 2 to 24 hours.

-

Product: The resulting product is a solution of O-isopropyl-isourea hydrogen sulfate in isopropyl alcohol, which can be used in subsequent reactions, such as neutralization with an alkali metal hydroxide (B78521) to produce O-isopropyl-isourea sulfate.[2]

References

- 1. echemi.com [echemi.com]

- 2. US7105694B2 - O-isopropyl isourea salt and production method thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4042633A - Process for preparing diisopropyl ether - Google Patents [patents.google.com]

- 5. cerritos.edu [cerritos.edu]

- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

Application Notes and Protocols for the Quantification of Isopropyl Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isopropyl hydrogen sulphate, a compound of interest in pharmaceutical manufacturing and chemical synthesis. The following protocols are designed to offer robust and reliable methods for its quantification in various matrices.

Overview of Analytical Techniques

Several chromatographic techniques are suitable for the separation and quantification of this compound. Due to its polar nature, methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) may require specialized columns or mobile phase conditions for adequate retention.[1] Ion Chromatography (IC) is highly effective for analyzing ionic species like this compound.[1][2] For volatile or derivatized forms, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity.[3][4] Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is a preferred technique for its high sensitivity and selectivity in complex matrices.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods detailed in these notes. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

| Parameter | Ion Chromatography (IC) | Reverse Phase HPLC (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analyte | Isopropyl Sulphate (IprS) | This compound | Diisopropyl Sulfate (B86663) (DPS) - proxy |

| Limit of Detection (LOD) | 0.3 µg/mL[2] | Method dependent, typically in the low µg/mL range. | Not explicitly stated for this compound, but methods for related compounds achieve ppb levels.[4] |

| Limit of Quantification (LOQ) | 0.8 µg/mL[2] | Method dependent, typically in the low to mid µg/mL range. | Not explicitly stated for this compound. |

| Linearity (Correlation Coefficient) | 0.9998[2] | Typically >0.999 | Typically >0.995 |

| Accuracy (Recovery %) | 100.9%[2] | Typically within 98-102% | 102.0% - 109.1% (for DPS)[3] |

| Precision (RSD %) | Typically <2% | Typically <2% | Not explicitly stated, but expected to be low. |

Application Note 1: Quantification of this compound by Ion Chromatography (IC)

Ion chromatography is a highly suitable method for the direct quantification of ionic species like this compound in aqueous samples and pharmaceutical drug substances.[1][2]

Experimental Workflow: Ion Chromatography

Caption: Workflow for this compound analysis by Ion Chromatography.

Detailed Experimental Protocol

1. Objective: To quantify the amount of this compound in a drug substance. This protocol is adapted from a method for ethyl sulfate and isopropyl sulfate.[2]

2. Materials and Reagents:

-

This compound reference standard

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Sample of drug substance

3. Instrumentation:

-

Ion Chromatograph equipped with a conductivity detector.

-

Anion exchange column: Metrosep A Supp 10 (250 mm x 4.0 mm, 4.6 µm) or equivalent.[2]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4. Preparation of Solutions:

-

Mobile Phase: Prepare a solution of 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in deionized water. The final mobile phase is a 90:10 (v/v) mixture of this buffer and acetonitrile.[2]

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-